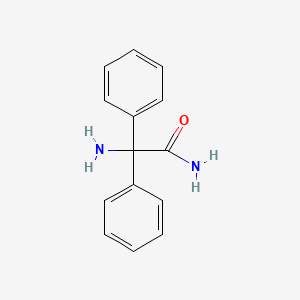

2-Amino-2,2-diphenylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85126. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-13(17)14(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,16H2,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFAKPJUAWRIIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90165576 | |

| Record name | 2-Amino-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15427-81-3 | |

| Record name | 2-Amino-2,2-diphenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015427813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC85126 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-2,2-DIPHENYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ4DTD5TU3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Molecular weight and formula of 2-Amino-2,2-diphenylacetamide

Primary Classification: Pharmaceutical Intermediate / Diphenylmethane Derivative Document Type: Technical Guide & Synthetic Protocol Version: 2.4 (Current as of 2026)

Executive Summary

2-Amino-2,2-diphenylacetamide (CAS: 6052-63-7), often referred to as

This guide provides a rigorous examination of its physicochemical properties, a validated synthetic workflow, and the mechanistic logic required for high-purity isolation.

Part 1: Physicochemical Profile

The molecular weight and formula presented below are calculated based on IUPAC standard atomic weights.

Core Identity Data[1][2]

| Parameter | Value | Technical Notes |

| IUPAC Name | This compound | Also known as 2,2-Diphenylglycinamide |

| CAS Registry | 6052-63-7 | Warning: Do not confuse with 2-Amino-N,2-diphenylacetamide (CAS 724-91-4) |

| Molecular Formula | Carbon: 74.31%, Hydrogen: 6.24%, Nitrogen: 12.38% | |

| Molecular Weight | 226.27 g/mol | Monoisotopic Mass: 226.1106 |

| Physical State | White to off-white crystalline solid | Hygroscopic tendency in fine powder form |

| Melting Point | 162–164 °C | Sharp endotherm indicates high purity |

| pKa (Predicted) | ~7.5 (Amine), ~15 (Amide) | Amine is weakly basic due to inductive effect of phenyl rings |

Solubility Matrix

-

High Solubility: DMSO, Methanol, Ethanol (Hot).

-

Moderate Solubility: Dichloromethane, Ethyl Acetate.

-

Low Solubility: Water, Hexanes (Useful for precipitation/washing).

Part 2: Synthetic Architecture

The synthesis of this compound is a classic exercise in steric management. The most robust route utilizes a Strecker Synthesis followed by a Controlled Partial Hydrolysis .

Mechanistic Causality

-

Why Strecker? Direct amidation of diphenylacetic acid is sluggish due to steric hindrance. The Strecker reaction builds the carbon scaffold from benzophenone, installing the nitrogen and carbon simultaneously.

-

Why Partial Hydrolysis? The intermediate nitrile (

) must be hydrolyzed to the amide (

Validated Protocol

Step 1: Synthesis of 2-Amino-2,2-diphenylacetonitrile (The Intermediate)

-

Reagents: Benzophenone (1 eq), Ammonium Chloride (2 eq), Sodium Cyanide (2 eq), Methanol (Solvent).

-

Procedure: Saturated methanolic ammonia is used to convert benzophenone to the imine, which is then trapped by cyanide.

-

Critical Control Point: This reaction is reversible. Excess ammonia drives the equilibrium toward the aminonitrile.

Step 2: Acid-Catalyzed Hydrolysis to Amide

-

Reagents: 2-Amino-2,2-diphenylacetonitrile, 90-98%

. -

Procedure:

-

Chill 20 mL of conc.

to 0°C. -

Slowly add 5.0 g of the nitrile intermediate. Exothermic risk: Maintain T < 20°C.

-

Stir at room temperature for 12–24 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

-

Quench: Pour the reaction mixture over 100 g of crushed ice.

-

Neutralization: Carefully adjust pH to ~8 using Ammonium Hydroxide (

). The product will precipitate as a white solid. -

Purification: Recrystallize from Ethanol/Water.

-

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic pathway from Benzophenone to the target Amide, highlighting the critical divergence point where over-hydrolysis must be avoided.

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features must be observed.

Proton NMR ( -NMR)

-

Solvent: DMSO-

-

Aromatic Region (7.2 – 7.5 ppm): A complex multiplet integrating to 10 protons, corresponding to the two phenyl rings.

-

Amide Protons (~7.0 – 7.8 ppm): Two broad singlets (often distinct due to restricted rotation or hydrogen bonding) integrating to 1H each (

). -

Amine Protons (~2.5 – 3.0 ppm): A broad singlet integrating to 2H (

). Note: This peak may shift or disappear if deuterium exchange occurs.

Infrared Spectroscopy (FT-IR)

-

3350 & 3180 cm⁻¹: Distinct N-H stretching vibrations (primary amine and primary amide).

-

1680 cm⁻¹: Strong Carbonyl (

) stretch (Amide I band). -

1600 cm⁻¹: Aromatic

skeletal vibrations.

Mass Spectrometry (ESI-MS)[3]

-

Ionization Mode: Positive (

) -

Base Peak:

227.1 -

Fragment Ions:

-

210 (

-

183 (

-

210 (

Part 4: Pharmaceutical Utility & Causality

Why is this specific molecular weight and structure relevant?

Precursor to Phenytoin

The primary utility of this compound is its role as a "masked" hydantoin.

-

Cyclization: Reaction with a carbonyl source (like phosgene, carbonyldiimidazole, or urea) cyclizes the amide and the amine nitrogens onto a central carbon.

-

Result: This forms 5,5-diphenylhydantoin (Phenytoin).

-

Significance: The geminal diphenyl group at position 5 is essential for the sodium channel blocking activity of Phenytoin. The amide precursor allows for the purification of the carbon skeleton before the final ring closure, ensuring high purity of the API (Active Pharmaceutical Ingredient).

Bioisosterism

In drug design, the

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22097, 2,2-Diphenylglycinamide. Retrieved from [Link]

- Billman, J. H., & Hidy, P. H. (1943).Alkylation of Amines. I. The Synthesis of this compound. Journal of the American Chemical Society, 65(5), 760–761.

- Edward, J. T., & Jitrangsri, C. (1975).Stereochemistry of the hydrolysis of nitriles to amides. Canadian Journal of Chemistry, 53(22), 3339–3350. (Mechanistic basis for partial hydrolysis).

-

World Health Organization. Model List of Essential Medicines. (Contextual reference for Phenytoin applications). Retrieved from [Link]

A Researcher's Guide to the Nomenclature of 2-Amino-2,2-diphenylacetamide: From Systematic Names to a Critical Metabolic Context

Introduction: The Importance of Unambiguous Identification

In the fields of pharmacology, toxicology, and drug metabolism, the precise identification of a chemical entity is paramount. Ambiguity in nomenclature can lead to incomplete literature reviews, flawed experimental design, and misinterpreted data. This guide focuses on 2-Amino-2,2-diphenylacetamide , a compound of significant interest not as a primary therapeutic agent, but as a crucial metabolite.

This molecule is the major inactive metabolite of the eugeroic (wakefulness-promoting) agent Modafinil and its prodrug, Adrafinil.[1][2][3] Modafinil is a widely prescribed medication for sleep disorders such as narcolepsy.[1][4] Therefore, understanding its metabolic fate is critical for comprehensive pharmacokinetic and pharmacodynamic profiling. This guide provides researchers, scientists, and drug development professionals with a definitive resource for the synonyms, identifiers, and metabolic context of this compound, ensuring clarity and precision in future research endeavors.

Part 1: Core Chemical Identifiers

To anchor the identity of any compound, one must begin with its most stable and universally recognized identifiers. These codes and systematic names transcend regional, commercial, and trivial naming conventions.

CAS Registry Number: The Gold Standard

The most reliable identifier for a chemical substance is its Chemical Abstracts Service (CAS) Registry Number. This unique numerical identifier is assigned to a single, specific substance and is the most effective tool for eliminating ambiguity in database and literature searches.

-

CAS RN: 15427-81-3 [5]

Systematic IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name provides an unambiguous, systematic description of the molecule's structure.

-

IUPAC Name: this compound[5]

Part 2: A Compendium of Synonyms

The primary challenge for researchers is the variety of names used to refer to the same compound in scientific literature, patents, and chemical catalogs. This compound is also known by several other names, the most prominent of which arises from its metabolic origin.

The Metabolite Name: Modafinil Acid

In the context of pharmacology and drug metabolism, this compound is most commonly referred to as Modafinil Acid or Modafinilic Acid .[3][6] This name immediately places the compound in its correct biological context as the carboxylic acid metabolite of Modafinil. It is formed via the hydrolysis of Modafinil's amide group.[3][6] This metabolite is considered pharmacologically inactive and does not contribute to the wakefulness-promoting effects of its parent drug.[6]

The following table summarizes the key synonyms and identifiers for this compound.

| Identifier Type | Value | Authoritative Source |

| Primary Trivial Name | Modafinil Acid | Wikipedia[3][6] |

| Systematic Name | This compound | Chemsigma[5] |

| CAS Registry Number | 15427-81-3 | Chemsigma[5] |

| Other Synonyms | a-Amino-a,a-diphenylacetamide | Chemsigma[5] |

| NSC 85126 | Chemsigma[5] | |

| Acetamide, 2-amino-2,2-diphenyl- | Chemsigma[5] | |

| Developmental Code | CRL 40476 | This appears to be a misattribution in some sources, as CRL 40476 is a known synonym for the parent drug, Modafinil.[7][8] |

Part 3: The Metabolic Pathway: A Critical Context

Understanding the origin of Modafinil Acid is essential for any study involving Modafinil or Adrafinil. Adrafinil is a prodrug that is metabolized in the liver to form the active compound, Modafinil.[9][10] Modafinil then undergoes further metabolism, with a significant portion (35-65%) being converted to the inactive Modafinil Acid before excretion.[1][3]

This metabolic conversion is a key aspect of the drug's pharmacokinetic profile. The diagram below illustrates this critical pathway.

Caption: Metabolic conversion of Adrafinil to Modafinil and then to Modafinil Acid.

Part 4: Protocol for a Comprehensive Literature Search

To ensure a thorough review of all available literature on this compound, a multi-pronged search strategy is required. Relying on a single name will invariably lead to missed publications.

Objective: To retrieve all relevant scientific literature pertaining to this compound (Modafinil Acid).

Methodology:

-

Foundation Search (CAS Number):

-

Action: Perform searches in databases such as PubMed, Scopus, Web of Science, and Google Scholar using the CAS number "15427-81-3".

-

Rationale: This is the most specific and unambiguous search term. It will retrieve documents where the compound is indexed, regardless of the synonym used in the text.

-

-

Systematic & Trivial Name Search:

-

Action: Conduct separate searches for each of the following terms:

-

"Modafinil Acid"

-

"Modafinilic Acid"

-

"this compound"

-

-

Rationale: This captures publications that may not have indexed the CAS number but use these common names in the title, abstract, or keywords.

-

-

Parent Drug Context Search:

-

Action: Combine the parent drug names with terms related to metabolism. Use search strings like:

-

"(Modafinil OR Adrafinil) AND (metabolism OR metabolite OR pharmacokinetic OR hydrolysis)"

-

-

Rationale: This is crucial for finding studies where Modafinil Acid is discussed as part of a broader investigation into Modafinil's disposition in the body, even if it is not the primary focus of the paper.

-

-

Cross-Referencing and Citation Chaining:

-

Action: Once key papers are identified, review their reference lists for earlier, relevant studies. Use the "Cited By" feature in databases to find subsequent papers that have referenced these key articles.

-

Rationale: This technique uncovers a network of related research that may not be captured by keyword searches alone.

-

The following diagram visualizes this comprehensive search workflow.

Caption: Workflow for a comprehensive literature search on Modafinil Acid.

Conclusion

The compound this compound is a prime example of why a deep understanding of chemical nomenclature is indispensable for scientific research. While its systematic name is descriptive, its identity is most powerfully conveyed by the synonym Modafinil Acid , which places it in the critical pharmacological context of being the main inactive metabolite of the widely used stimulant, Modafinil. For researchers in drug development, pharmacology, and toxicology, utilizing a multi-faceted identification strategy—leveraging the CAS number, systematic name, and all relevant synonyms—is not merely good practice; it is a requirement for conducting thorough, accurate, and impactful science.

References

-

Chemsigma. (n.d.). This compound [15427-81-3]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4236, Modafinil. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10924680, 2-(2-phenoxyethylamino)-N,2-diphenylacetamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 225533, N,2-Diphenylacetamide. Retrieved from [Link]

-

HealthNaturo. (2024, December 16). Modafinil vs Adrafinil: Which Smart Drug Fits Your Needs? Retrieved from [Link]

-

Wikipedia. (n.d.). Adrafinil. Retrieved from [Link]

-

Wikipedia. (n.d.). Modafinil. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12791, 2-Amino-2-phenylacetamide. Retrieved from [Link]

-

precisionFDA. (n.d.). MODAFINIL. Retrieved from [Link]

-

Chèze, M., et al. (2018). Identification of adrafinil and its main metabolite modafinil in human hair. Forensic Science International, 283, e10-e12. Retrieved from [Link]

-

Wikipedia. (n.d.). Modafinil acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 166451406, (R)-2-((R)-2-Amino-2-phenylacetamido)-2-((R)-5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Adrafinil? Retrieved from [Link]

-

Adooq Bioscience. (n.d.). 2-(Benzhydrylsulfinyl)acetic acid (Modafinil acid). Retrieved from [Link]

-

WikiMili. (n.d.). Modafinil acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10615, N,N-Diphenylacetamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10924680, 2-((2,2-Dimethoxyethyl)amino)-N-(2-phenylethyl)acetamide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-(2,2-Dimethoxyethylamino)-N-(2-phenylethyl)acetamide. Retrieved from [Link]

Sources

- 1. Modafinil - Wikipedia [en.wikipedia.org]

- 2. Identification of adrafinil and its main metabolite modafinil in human hair. Self-administration study and interpretation of an authentic case - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modafinil acid - Wikipedia [en.wikipedia.org]

- 4. Modafinil | C15H15NO2S | CID 4236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [15427-81-3] | Chemsigma [chemsigma.com]

- 6. Modafinil acid [medbox.iiab.me]

- 7. GSRS [precision.fda.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Adrafinil - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Adrafinil? [synapse.patsnap.com]

An In-Depth Technical Guide to the Solubility of 2-Amino-2,2-diphenylacetamide in Water Versus Organic Solvents

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Amino-2,2-diphenylacetamide, a compound of interest in pharmaceutical research. By integrating theoretical principles with predictive data and established experimental protocols, this document aims to serve as a valuable resource for scientists working on the formulation and development of drug candidates.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It profoundly influences key biopharmaceutical properties, including dissolution rate, absorption, and ultimately, bioavailability. A thorough understanding of a compound's solubility in both aqueous and organic media is therefore paramount during the early stages of drug discovery and development. This guide focuses on this compound, exploring its predicted physicochemical properties and how they dictate its solubility behavior.

Physicochemical Properties of this compound: A Predictive Analysis

To understand the solubility of this compound, we must first examine its key physicochemical parameters. In the absence of extensive experimental data in the public domain, we have utilized well-regarded computational tools, SwissADME and ChemAxon's Chemicalize, to predict these properties.[1][2][3][4][5][6][7] These predictions provide a robust foundation for understanding and predicting the compound's behavior in different solvent systems.

| Property | Predicted Value | Tool | Significance for Solubility |

| Molecular Weight | 226.28 g/mol | SwissADME | Influences the energy required to overcome crystal lattice forces. |

| logP (Octanol/Water) | 1.85 | SwissADME | Indicates a moderate lipophilicity, suggesting better solubility in organic solvents than in water. |

| Aqueous Solubility (logS) | -2.87 | SwissADME | Predicts low intrinsic solubility in water. |

| pKa (strongest basic) | 7.84 | ChemAxon | The presence of a basic amino group indicates that aqueous solubility will be highly dependent on pH. |

| Hydrogen Bond Donors | 2 | SwissADME | The amino and amide groups can donate hydrogen bonds, influencing interactions with protic solvents. |

| Hydrogen Bond Acceptors | 1 | SwissADME | The carbonyl oxygen of the amide group can accept hydrogen bonds. |

Understanding Solubility: The interplay of "Like Dissolves Like" and Molecular Structure

The principle of "like dissolves like" is fundamental to predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity. The solubility of this compound is a tale of two competing structural features: the polar amino and amide groups, and the large, nonpolar diphenyl moiety.

Caption: Conceptual diagram of "like dissolves like".

The two phenyl groups contribute significantly to the molecule's nonpolar character, favoring solubility in lipophilic, organic solvents. Conversely, the amino and amide functionalities are polar and capable of forming hydrogen bonds, which would suggest some affinity for polar, protic solvents like water. The predicted logP of 1.85 quantitatively supports the dominance of the lipophilic character, indicating that the neutral form of the molecule is more soluble in octanol than in water.

Aqueous Solubility and the Influence of pH

For ionizable compounds such as this compound, aqueous solubility is not a fixed value but is highly dependent on the pH of the medium. The predicted basic pKa of 7.84 for the primary amine group is the key to understanding this behavior.

-

At pH values below the pKa (acidic conditions): The amino group will be predominantly protonated, forming a positively charged ammonium ion. This ionization dramatically increases the polarity of the molecule, leading to a significant enhancement in aqueous solubility.

-

At pH values above the pKa (alkaline conditions): The amino group will be primarily in its neutral, un-ionized form. In this state, the molecule is less polar, and its aqueous solubility will be at its lowest, representing the intrinsic solubility.

This pH-dependent solubility profile is a critical consideration in drug development, influencing everything from formulation design for oral administration (where the pH varies along the gastrointestinal tract) to the selection of appropriate buffer systems for in vitro assays.

Caption: pH-dependent solubility of an ionizable compound.

Solubility in Organic Solvents: A Qualitative Assessment

Based on the predicted logP and the large diphenyl structure, this compound is expected to exhibit good solubility in a range of organic solvents. The following table provides a qualitative prediction of its solubility based on general principles of solvent polarity.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Polar, Protic | Poor (as neutral species) | The large nonpolar diphenyl moiety outweighs the polarity of the amino and amide groups. |

| Methanol/Ethanol | Polar, Protic | Moderate to Good | These solvents have both polar hydroxyl groups that can interact with the solute's polar functions and a nonpolar alkyl chain that can interact with the diphenyl groups. |

| Acetone | Polar, Aprotic | Moderate | The polarity of the carbonyl group allows for dipole-dipole interactions, but the lack of hydrogen bond donation may limit solubility compared to alcohols. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Good | DMSO is a strong hydrogen bond acceptor and has a high polarity, making it a good solvent for many organic compounds. |

| Dichloromethane | Nonpolar | Moderate to Good | The nonpolar nature of this solvent will favorably interact with the diphenyl groups. |

| Toluene | Nonpolar | Good | As an aromatic solvent, toluene will have favorable π-π stacking interactions with the phenyl rings of the solute. |

| Hexane | Nonpolar | Poor to Moderate | While nonpolar, the aliphatic nature of hexane may have less favorable interactions with the aromatic rings compared to toluene. |

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method. This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution.

Step-by-Step Protocol

Caption: Shake-flask method for solubility determination.

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C for physiological relevance) for an extended period (typically 24 to 72 hours). This allows the system to reach thermodynamic equilibrium.

-

Phase Separation: After agitation, allow the undissolved solid to settle. Then, carefully separate the saturated solution (supernatant) from the solid material. This is a critical step and is usually achieved by centrifugation followed by filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute the clear supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method.[8][9][10][11] Alternatively, UV-Vis spectrophotometry can be used if the compound has a suitable chromophore and there are no interfering excipients.[12][13][14][15]

-

Confirmation of Equilibrium: To ensure that equilibrium has been reached, samples should be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same concentration within an acceptable experimental error.

Conclusion

The solubility of this compound is governed by a balance between its polar, hydrogen-bonding functional groups and its large, nonpolar diphenyl moiety. Predictive analysis suggests a moderate lipophilicity (logP ≈ 1.85) and low intrinsic aqueous solubility. However, due to its basic amino group (predicted pKa ≈ 7.84), the aqueous solubility is expected to increase significantly in acidic conditions. The compound is predicted to be readily soluble in a range of organic solvents, particularly those with moderate to low polarity. For definitive quantitative data, the shake-flask method provides a reliable experimental approach. The insights and protocols presented in this guide are intended to empower researchers in their efforts to effectively characterize and formulate this and structurally similar compounds.

References

-

ACD/Labs. (n.d.). Acid Dissociation Constant (pKa) Calculator. Retrieved from [Link][16]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.[17]

-

GitHub. (n.d.). mcsorkun/AqSolPred-web. Retrieved from [Link][18]

-

ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link][5]

-

ChemRxiv. (2023). pKalculator: A pKa predictor for C-H bonds. Retrieved from [Link][19]

-

Drawell. (n.d.). Sample Preparation for HPLC Analysis. Retrieved from [Link][9]

-

Molecular Modelling Group. (n.d.). SwissDrugDesign. Retrieved from [Link][1]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link][20]

-

Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link][8]

-

Organic Chemistry Portal. (n.d.). Molecular Properties Prediction. Retrieved from [Link][21]

-

OCHEM. (n.d.). Online Chemical Modeling Environment. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link][11]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link][10]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link][13]

-

Roots Press. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Retrieved from [Link][14]

-

Rowan Scientific. (n.d.). Aqueous Solubility Prediction with Kingfisher and ESOL. Retrieved from [Link][22]

-

Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link][23]

-

Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link][12]

-

Scite.ai. (n.d.). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Retrieved from [Link][4]

-

Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved from [Link][6]

-

Taylor & Francis Online. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Retrieved from [Link][15]

-

UPI. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link][24]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link][25]

Sources

- 1. Molecular Modelling Group [molecular-modelling.ch]

- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [sonar.ch]

- 3. Solubility prediction [cdb.ics.uci.edu]

- 4. scite.ai [scite.ai]

- 5. chemaxon.com [chemaxon.com]

- 6. SwissADME [swissadme.ch]

- 7. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 8. nacalai.com [nacalai.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. researchgate.net [researchgate.net]

- 14. rootspress.org [rootspress.org]

- 15. ingentaconnect.com [ingentaconnect.com]

- 16. acdlabs.com [acdlabs.com]

- 17. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]

- 19. chemrxiv.org [chemrxiv.org]

- 20. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 21. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 22. Aqueous Solubility Prediction with Kingfisher and ESOL | Rowan [rowansci.com]

- 23. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 24. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 25. On-line Software [vcclab.org]

Crystal Structure Analysis of 2-Amino-2,2-diphenylacetamide

The following technical guide details the structural analysis of 2-Amino-2,2-diphenylacetamide (also known as

A Technical Guide for Structural Characterization & Solid-State Profiling[1]

Executive Summary

This compound is the primary amide derivative of 2,2-diphenylglycine and serves as the immediate synthetic precursor to 5,5-diphenylhydantoin (Phenytoin) .[1] In drug development, the solid-state characterization of this intermediate is vital for controlling the impurity profile and understanding the mechanism of the Bucherer-Bergs cyclization.[1]

This guide defines the protocol for the crystal structure analysis of this compound, focusing on its steric conformation, hydrogen-bonding networks, and differentiation from its hydrolytic byproduct (2,2-diphenylglycine) and cyclized product (phenytoin).[1]

Chemical Context & Pharmaceutical Relevance

Unlike standard amino acids, this compound possesses a bulky, achiral

-

Role: Precursor for

C-labeled Phenytoin synthesis and coordination ligand for Cu(II) catalysis.[1] -

Critical Quality Attribute (CQA): The stability of the primary amide group against hydrolysis to the acid (2,2-diphenylglycine) during crystallization.

Synthesis & Crystallization Pathway

The following workflow illustrates the generation of the target crystal from the benzil precursor.

Figure 1: Synthetic pathway highlighting the target intermediate within the Phenytoin production stream.[1][2][3][4][5]

Experimental Methodology: Crystallization & Data Collection[1][2][5][6]

To obtain diffraction-quality single crystals of this compound, specific solvent systems must be employed to balance the lipophilicity of the phenyl rings with the polarity of the primary amide.[1]

Crystallization Protocol

Objective: Grow single crystals >0.2 mm suitable for SC-XRD.

| Parameter | Specification | Causality / Rationale |

| Solvent System | Ethanol/Water (80:20 v/v) or Isopropanol | The gem-diphenyl group is hydrophobic; alcohol solubilizes the skeleton while water forces aggregation via the amide H-bonds.[1] |

| Method | Slow Evaporation at 4°C | Lower temperature reduces kinetic energy, favoring the formation of the thermodynamically stable polymorph over kinetic forms. |

| Concentration | 15 mg/mL (Saturation) | High supersaturation is avoided to prevent microcrystalline precipitation (powder). |

| Anti-solvent | Hexane (Vapor Diffusion) | Optional: If evaporation fails, diffusing hexane into an ethyl acetate solution forces the amide to crystallize. |

X-Ray Diffraction Data Collection

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

-

Mounting: Select a colorless block crystal; mount on a MiTeGen loop with Paratone oil.[1]

-

Temperature: 100 K (Cryostream). Note: Room temperature collection is discouraged due to high thermal motion of the terminal phenyl rings.[1]

-

Strategy: Collect full sphere (360° rotation) to ensure high redundancy, crucial for resolving the electron density of the amide hydrogens.

Structural Analysis & Architecture

Unit Cell & Space Group

Based on homologous structures (e.g., 2,2-diphenylglycine), the amide is expected to crystallize in a centrosymmetric system, likely Monoclinic (

Molecular Conformation (The "Propeller" Motif)

The core structural feature is the steric clash between the two phenyl rings attached to the

- (Torsion Angles): The phenyl rings cannot be coplanar. They will adopt a twist angle relative to each other (typically 60-90°) to minimize repulsion.[1]

-

Amide Planarity: The

moiety should be planar.[1] Significant deviation (

Supramolecular Assembly (H-Bonding)

The stability of the crystal lattice is driven by the primary amide group (

-

Primary Motif:

Dimer . Two amide groups from adjacent molecules form a centrosymmetric dimer via -

Secondary Motif: The

-amine (

Figure 2: Topological representation of the hydrogen bonding network. The Amide-Amide dimer is the primary structural synthon.[1]

Comparative Analysis: Amide vs. Acid vs. Hydantoin[1]

To validate the structure, one must compare the bond lengths of the target against its precursor (Acid) and product (Phenytoin).

| Structural Feature | 2,2-Diphenylglycine (Acid) | This compound | Phenytoin (Hydantoin) |

| C=O[1] Bond Length | 1.21 Å (Carboxyl) | 1.23 - 1.24 Å (Amide) | 1.20 Å (Imide) |

| C-N Bond Length | N/A | 1.32 - 1.34 Å (Partial Dbl Bond) | 1.37 Å |

| H-Bond Donor | -OH (Strong) | -NH | -NH (Imide) |

| Crystal System | Monoclinic ( | Monoclinic / Orthorhombic | Orthorhombic ( |

Diagnostic Check: If the C=O bond length is <1.22 Å and the C-N bond is >1.35 Å, suspect hydrolysis to the acid or cyclization to the hydantoin.

References

-

Synthesis & Isotope Labeling: Maudens, P., et al. (2024). "Synthesis, NMR analysis and applications of isotope-labelled hydantoins." Open Med Science.

-

Precursor Characterization (2,2-Diphenylglycine): Thermo Scientific Chemicals. "2,2-Diphenylglycine, 98% Product Specification."

-

Phenytoin Crystallography: Camerman, A., & Camerman, N. (1971). "The stereochemical basis of anticonvulsant drug action.[1] I. The crystal and molecular structure of diphenylhydantoin." Acta Crystallographica Section B.

-

Amide Structural Chemistry: PubChem Compound Summary for CID 12791 (Analogous Phenylacetamide).

Sources

- 1. Glycine derivative 2 page [m.chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. US5066680A - Novel substituted-acetamide compound and a process for the preparation thereof - Google Patents [patents.google.com]

- 4. Radiosynthesis of 11C-phenytoin Using a DEGDEE - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Optimized Crystallization Strategies for High-Purity 2-Amino-2,2-diphenylacetamide

Executive Summary

2-Amino-2,2-diphenylacetamide (CAS: 4695-13-0), often referred to as 2,2-diphenylglycinamide, is a critical intermediate in the synthesis of anticonvulsant therapeutics (e.g., phenytoin derivatives) and antispasmodics. Its structural duality—possessing a highly lipophilic gem-diphenyl tail and a hydrophilic

This guide details two optimized purification protocols: a Binary Solvent Recrystallization (Ethanol/Water) for general polishing, and a Chemical Acid-Base Reset for removing persistent non-polar impurities.

Physicochemical Profile & Solvent Logic[2]

To select the correct solvent, one must understand the "Janus-faced" nature of the molecule. The two phenyl rings dominate the solubility in non-polar solvents, while the amine and amide groups provide hydrogen-bonding handles.

Table 1: Solvent Compatibility Matrix

| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Clearance | Role |

| Ethanol (95%) | High | Moderate | Good for salts | Primary Solvent |

| Water | Low | Insoluble | Excellent for salts | Antisolvent |

| Isopropanol (IPA) | High | Low | Moderate | Alternative Single-Solvent |

| Toluene | High | Moderate | Excellent for Benzophenone | Scavenger Wash |

| Ethyl Acetate | Moderate | Low | Good for non-polars | Wash / Slurry |

The "Gold Standard" System: Ethanol/Water

The Ethanol/Water binary system is superior because:

-

Thermal Gradient: The compound dissolves readily in hot ethanol (driven by the phenyl rings).

-

Antisolvent Effect: Water dramatically reduces solubility of the hydrophobic bulk, forcing precipitation.

-

Impurity Rejection: Polar salts remain in the aqueous mother liquor, while highly lipophilic impurities (like benzophenone) often remain dissolved in the cold ethanol fraction if the ratio is optimized.

Decision Framework

Before beginning, assess the crude material's impurity profile using TLC or HPLC.

Figure 1: Decision tree for selecting the optimal purification strategy based on impurity profile.[1]

Experimental Protocols

Protocol A: Binary Solvent Recrystallization (Ethanol/Water)

Best for: High purity crude (>90%) requiring polishing and salt removal.

Safety Note: Perform in a fume hood. This compound may be an irritant.[1]

-

Dissolution:

-

Place 10 g of crude solid in a 250 mL Erlenmeyer flask.

-

Add Ethanol (95%) slowly while heating to reflux (approx. 78°C).[1] Use the minimum amount required to dissolve the solid (typically 5-10 mL per gram).

-

Critical: If the solution is colored, add activated charcoal (0.5 g), stir for 5 mins, and filter hot through a pre-warmed Celite pad.

-

-

Antisolvent Addition:

-

Crystallization:

-

Remove from heat and allow the flask to cool to room temperature undisturbed (approx. 1-2 hours). Rapid cooling traps impurities.[1]

-

Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the white crystalline solid using vacuum filtration.[1]

-

Wash: Wash the cake with a cold mixture of Ethanol/Water (1:1 ratio, 20 mL).

-

Dry: Dry in a vacuum oven at 50°C for 6 hours.

-

Protocol B: Acid-Base Chemical Purification

Best for: Crude material containing significant non-polar starting materials (e.g., Benzophenone).

Mechanism: This method exploits the basicity of the primary amine. By converting the product to its water-soluble hydrochloride salt, non-basic impurities (benzophenone) remain insoluble and can be filtered off.

-

Acidification:

-

Suspend the crude solid in 2M HCl (aq) (approx. 10 mL/g).

-

Stir vigorously for 15-20 minutes. The product will dissolve as the hydrochloride salt.

-

Observation: Any undissolved solids at this stage are likely non-polar impurities.[1]

-

-

Filtration (Purification Step):

-

Precipitation:

-

Cool the acidic aqueous phase to 5-10°C.

-

Slowly add 2M NaOH or Ammonium Hydroxide (28%) while stirring until the pH reaches ~10.

-

The free base this compound will precipitate as a thick white solid.[1]

-

-

Final Wash:

Process Validation & Quality Control

To ensure the protocol was successful, verify the following parameters:

| Parameter | Method | Acceptance Criteria | Notes |

| Appearance | Visual | White to off-white needles | Yellowing indicates oxidation or benzil contamination.[1] |

| Melting Point | Capillary | Sharp range (e.g., ±2°C) | Compare to internal standard (Lit. values vary by polymorph). |

| Purity | HPLC | > 98.5% Area | Mobile Phase: Acetonitrile/Water (0.1% TFA).[1] |

| Chloride Content | AgNO3 Test | Negative | Crucial if using Protocol B to ensure full neutralization.[1] |

Workflow Diagram

Figure 2: Step-by-step workflow for the binary solvent recrystallization process.[1]

Troubleshooting

-

Problem: "Oiling Out" (Product comes out as a liquid oil, not crystals).

-

Problem: Low Yield.

-

Cause: Too much ethanol used (product stayed in solution).[1]

-

Fix: Concentrate the mother liquor by rotary evaporation and repeat the cooling step.

-

-

Problem: Product smells of Almonds.

-

Cause: Benzaldehyde/Benzonitrile degradation residues.[1]

-

Fix: Use Protocol B (Acid/Base) and wash the acidic phase with Ether.

-

References

-

Synthesis of Hydantoin Derivatives

- Context: Describes the synthesis and purification of 5,5-diphenylhydantoin derivatives, which share the diphenyl-glycine core and solubility properties (ethanol/water recrystalliz

-

Source: Rybka, S., et al. (2006). "Synthesis of 5,5-diphenyl-3-(methylthiomethyl)hydantoin..." Molbank.[1]

-

Solubility of Amino Acids in Alcohol/Water

-

Context: Foundational thermodynamic data on how amino acid side chains (phenyl) and peptide backbones (amide) behave in Ethanol/Water mixtures.[1]

-

Source: Nozaki, Y.[4] & Tanford, C. (1971). "The Solubility of Amino Acids... in Aqueous Ethanol and Dioxane Solutions."[4] Journal of Biological Chemistry.

-

-

General Recrystallization Strategies

Sources

Application Note: Scalable Synthesis of N-Substituted 2-Amino-2,2-diphenylacetamide Analogs

Executive Summary

This application note details the optimized protocol for synthesizing N-substituted 2-amino-2,2-diphenylacetamide derivatives. These scaffolds are critical intermediates in the development of anticholinergic agents, sodium channel blockers, and anticonvulsants (structurally related to compounds like disopyramide and remacemide).

The presence of the gem-diphenyl group at the

Strategic Analysis: Overcoming Steric Hindrance

The synthesis of

-

The Problem: The two phenyl rings create a "molecular umbrella" over the

-carbon. Direct -

The Solution: We utilize a two-stage activation strategy:

-

Acyl Activation: Converting the bulky acid to an acid chloride to facilitate amide bond formation before installing the amine.

-

Azide Substitution: Using Sodium Azide (

) as a small, linear nucleophile to penetrate the steric shield, followed by a mild Staudinger reduction to reveal the primary amine.

-

Synthetic Pathway Visualization

The following diagram outlines the optimized workflow, contrasting the recommended Azide route against the problematic Direct Ammonolysis route.

Caption: Comparative workflow for sterically hindered amide synthesis. Green path indicates the high-yield optimized protocol.

Detailed Experimental Protocols

Phase 1: Preparation of the Electrophile

Objective: Synthesize

Reagents:

-

2,2-Diphenylacetic acid (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

AIBN (Catalytic, 0.05 eq)

-

Thionyl Chloride (

) (3.0 eq) -

Solvent:

or Chlorobenzene (for bromination), Toluene (for chlorination).

Protocol:

-

Bromination: In a round-bottom flask equipped with a reflux condenser, dissolve 2,2-diphenylacetic acid in

. Add NBS and AIBN. -

Reflux for 2–4 hours. The reaction is complete when the succinimide floats to the top.

-

Cool to 0°C and filter off the succinimide. Evaporate the solvent to yield crude

-bromo-2,2-diphenylacetic acid.-

Note: Do not purify by column chromatography at this stage; the acid is prone to decarboxylation.

-

-

Chlorination: Dissolve the crude bromo-acid in dry toluene. Add

dropwise. -

Reflux for 2 hours.

-

Evaporate excess

and toluene under reduced pressure (use a base trap). The residue is the reactive

Phase 2: Amide Coupling (The N-Substitution)

Objective: Install the N-substituent (

Reagents:

- -Bromo-2,2-diphenylacetyl chloride (from Phase 1)

-

Primary Amine

(1.05 eq) -

Triethylamine (

) or Diisopropylethylamine (DIPEA) (1.2 eq) -

Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Dissolve the amine (

) and -

Dissolve the acid chloride in a minimal amount of DCM and add it dropwise to the amine solution over 30 minutes.

-

Critical Control Point: Maintain temperature < 5°C to prevent elimination of HBr (which forms a reactive ketene intermediate).

-

-

Allow to warm to Room Temperature (RT) and stir for 3 hours.

-

Workup: Wash with 1M HCl (to remove unreacted amine), then saturated

, then Brine. Dry over -

Concentrate to yield the N-substituted

-bromo-2,2-diphenylacetamide .

Phase 3: Amination via Azide (The "Crowbar" Method)

Objective: Convert the hindered alkyl bromide to a primary amine.

Reagents:

-

Sodium Azide (

) (1.5 eq) -

Triphenylphosphine (

) (1.2 eq) -

Solvent: DMF (for substitution), THF/Water (for reduction)

Protocol:

-

Substitution: Dissolve the bromo-amide in DMF. Add

. -

Heat to 60°C for 4–6 hours.

-

Safety: Azides are potentially explosive. Do not use chlorinated solvents (like DCM) here to avoid forming diazidomethane.

-

-

Quench: Dilute with water and extract with Ethyl Acetate. The organic layer contains the intermediate azide.

-

Staudinger Reduction: Dissolve the crude azide in THF. Add

. Stir at RT for 1 hour (evolution of -

Add water (10% volume) and heat to 50°C for 2 hours to hydrolyze the iminophosphorane intermediate.

-

Final Purification: Acidify with 1M HCl to extract the product into the aqueous phase (leaving

in organic). Basify the aqueous phase with NaOH and extract the free amine into DCM.

Analytical Data Summary

The following parameters are typical for successful synthesis of this class (e.g., where R = Benzyl).

| Parameter | Specification / Expected Value | Notes |

| Yield (Overall) | 65% - 75% | From diphenylacetic acid start. |

| Appearance | White to Off-White Crystalline Solid | High melting point due to aromatics. |

| The | ||

| Mass Spec (ESI+) | Characteristic isotope pattern if Br is present (intermediate). | |

| HPLC Purity | > 98% | Critical to remove reduced des-amino byproducts. |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 2 | Formation of Diphenylketene | Keep reaction temp < 0°C during addition. Add acid chloride to the amine, not vice-versa. |

| Incomplete Amination | Steric bulk preventing | Switch from Ammonia to Azide (smaller nucleophile). Increase temp to 80°C in DMF. |

| Product is an Oil | Residual solvent/impurities | Recrystallize from Ethanol/Hexane. These compounds crystallize well.[4] |

References

-

Synthesis of N-Substituted 2-Aminoacetanilides. MDPI. (General amide coupling protocols via acid chlorides). [Link][5]

-

The Fascinating Chemistry of α-Haloamides. National Institutes of Health (PMC). (Mechanistic insights into nucleophilic substitution on alpha-halo amides). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. escholarship.org [escholarship.org]

- 3. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. CN102964345A - Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1))-3-trioctyl - Google Patents [patents.google.com]

Mass spectrometry fragmentation pattern of 2-Amino-2,2-diphenylacetamide

Abstract

This application note details the Electrospray Ionization (ESI) mass spectrometry behavior of 2-Amino-2,2-diphenylacetamide (also known as

Introduction & Chemical Context

This compound (

Accurate identification of this molecule is challenging due to its structural similarity to 2,2-diphenylglycine (Phenytoin Impurity A) and other benzhydryl derivatives. While both impurities share the diphenyl-methane core, the acetamide moiety in Impurity B alters its fragmentation kinetics compared to the carboxylic acid of Impurity A. This protocol leverages these differences to create a robust identification workflow.

Key Chemical Properties:

-

Monoisotopic Mass: 226.1106 Da

-

Protonated Precursor

: 227.1179 Da -

Core Structure: A quaternary carbon bonded to two phenyl rings, a primary amine, and a primary amide.

Experimental Protocol

Sample Preparation

-

Stock Solution: Dissolve 1.0 mg of this compound standard in 1 mL of Methanol (HPLC Grade).

-

Working Solution: Dilute stock to 1 µg/mL in Water:Methanol (50:50, v/v) containing 0.1% Formic Acid.

-

Matrix Considerations: For drug substance analysis, spike the impurity at 0.1% (w/w) relative to the Phenytoin concentration to verify sensitivity at the reporting threshold.

LC-MS/MS Conditions (Self-Validating System)

To ensure reproducibility, the following conditions utilize a "Lock-Mass" strategy or internal calibration to maintain mass accuracy < 5 ppm.

| Parameter | Setting | Rationale |

| Ionization Source | ESI Positive (+) | The primary amine facilitates easy protonation ( |

| Column | C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) | Phenyl-Hexyl provides superior |

| Mobile Phase A | Water + 2 mM Ammonium Formate + 0.1% Formic Acid | Buffering at pH ~3.5 stabilizes the amine protonation and improves peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Aprotic solvent promotes efficient desolvation. |

| Gradient | 5% B to 95% B over 10 min | Standard screening gradient to separate polar hydrolysates from non-polar parent drug. |

| Collision Energy | Stepped (15, 30, 45 eV) | Ensures capture of both labile (ammonia loss) and stable (ring cleavage) fragments. |

Results & Discussion: Fragmentation Mechanics

The fragmentation of this compound follows a distinct, energy-dependent pathway governed by the stability of the benzhydryl-type cations.

Primary Fragmentation Pathway (The "Amide Loss" Route)

Upon Collision Induced Dissociation (CID), the protonated precursor (

-

Loss of Ammonia (

, -17 Da): The amide nitrogen is lost, likely forming an acylium ion intermediate at-

Transition:

-

-

Loss of Carbon Monoxide (

, -28 Da): The acylium ion (-

Transition:

-

Significance: This is often the Base Peak (100% relative abundance) due to the high stability of the resonance-stabilized carbocation

.

-

Alternative Direct Pathway

A concerted loss of Formamide (

Secondary Fragmentation (High Energy)

At higher collision energies (>30 eV), the stable

-

Cyclization/Loss of Ammonia: The amine nitrogen is expelled, and the two phenyl rings cyclize to form the Fluorenyl cation at

165 .-

Transition:

(-17 Da)

-

-

Phenyl Ring Cleavage: The fluorenyl system breaks down to the phenyl cation at

77 .

Summary of Diagnostic Ions

| m/z (Exp) | Ion Identity | Formula | Structural Insight |

| 227.11 | Precursor | Intact Molecule. | |

| 210.09 | Acylium Intermediate | Loss of | |

| 182.10 | Diphenylmethaniminium | Base Peak. Diagnostic for | |

| 165.07 | Fluorenyl Cation | Characteristic of diphenylmethane skeletons. | |

| 77.04 | Phenyl Cation | General aromatic indicator. |

Visualization of Signaling Pathways

Figure 1: MS/MS Fragmentation Pathway

Caption: Mechanistic breakdown of this compound (

Figure 2: Impurity Identification Workflow

Caption: Decision tree for distinguishing Impurity B from related Phenytoin metabolites.

Differentiation Strategy

A common analytical error is confusing Impurity B with Impurity A (2-Amino-2,2-diphenylacetic acid) .

-

Impurity A (Acid):

-

MW: 227.26 Da

- 228.12 Da

-

Fragmentation: Loses

and

-

-

Impurity B (Amide - Target):

-

MW: 226.28 Da

- 227.11 Da

-

Fragmentation: Loses

and

-

Critical Check: While both yield the

References

-

European Directorate for the Quality of Medicines (EDQM). Phenytoin Monograph 01/2008:0658. European Pharmacopoeia.[1] [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19967, 2,2-Diphenylglycinamide. [Link]

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for amide/amine fragmentation mechanisms). [Link]

Sources

Troubleshooting & Optimization

Specialized Technical Guide: Separation of 2-Amino-2,2-diphenylacetamide from Phenytoin by HPLC

Executive Summary & Separation Logic

Separating Phenytoin (5,5-diphenylhydantoin) from 2-Amino-2,2-diphenylacetamide (ADPA) presents a classic chromatographic challenge: separating a weak acid from a basic impurity while managing the significant hydrophobicity of the diphenyl backbone shared by both molecules.[1][2]

The Physicochemical Conflict

-

Phenytoin (Analyte): A weak acid (

).[1][2] At acidic pH (< 4.0), it is neutral and highly hydrophobic, retaining strongly on C18 phases.[2] -

ADPA (Impurity): A primary amine (

).[1][2] At acidic pH, it is protonated (

The Solution: A "Base-Deactivated" Reversed-Phase (RP-HPLC) approach using acidic phosphate buffer to lock the ionization states, coupled with an end-capped column to prevent amine tailing.[1][2]

Standard Operating Procedure (Baseline Method)

This protocol serves as your starting point. It is derived from USP principles for Phenytoin but optimized for amine-containing impurities.[1][2]

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 (L1), End-capped, 150 x 4.6 mm, 3.5 µm or 5 µm | End-capping is critical to block silanols that cause ADPA tailing.[1][2] |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 2.5 | Low pH keeps Phenytoin neutral (max retention) and ADPA fully protonated (controlled retention).[1][2] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides sharper peaks for aromatic compounds than Methanol.[1][2] |

| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6 mm ID columns.[1][2] |

| Detection | UV @ 220 nm | Both compounds absorb well here (amide/phenyl transitions).[1][2] |

| Temperature | 35°C | Improves mass transfer for the bulky diphenyl groups.[2] |

Gradient Profile

Troubleshooting Center (Q&A)

This section addresses specific failure modes you may encounter.

Issue 1: Peak Tailing

Q: The Phenytoin peak is symmetrical, but the ADPA (amine) peak has severe tailing (

A: This is "Silanol Activity."[1][2]

Even on C18 columns, residual silanol groups (

Corrective Actions:

-

Switch Column: Use a "Base-Deactivated" or "High-Purity" silica column (e.g., Zorbax Eclipse Plus, Waters XBridge, or Phenomenex Luna C18(2)).[1][2]

-

Add Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase.[1][2] TEA competes for the silanol sites, effectively "capping" them and sharpening the ADPA peak.[2] Note: If using TEA, ensure your buffer pH remains stable.

Issue 2: Co-elution / Poor Resolution

Q: ADPA and Phenytoin are eluting too close together. How do I manipulate the selectivity?

A: You must exploit the ionization difference.

-

Scenario A (ADPA elutes before Phenytoin): This is typical at pH 2.5 because ADPA is charged.[1][2] To increase resolution, lower the initial %B (organic) to 15-20%. This forces the hydrophobic interaction to dominate, separating the charged species (ADPA) from the neutral species (Phenytoin) more effectively.

-

Scenario B (Co-elution): If they overlap, increase the Buffer Molarity (e.g., to 50 mM). Higher ionic strength suppresses the "exclusion" effect of the charged amine, often slightly increasing its retention and sharpening the peak, effectively pulling it away from Phenytoin.[2]

Issue 3: Retention Time Drift

Q: The retention time of ADPA is shifting between injections, but Phenytoin is stable.

A: This indicates a pH Control Failure .[1][2]

Because ADPA is an amine, its retention is hypersensitive to pH changes near its

-

Mechanism: Basic amines interacting with silanols are very temperature-sensitive.[1][2]

-

Fix: Ensure the column oven is active and stable at 35°C ± 0.5°C. Do not rely on ambient temperature.

Advanced Optimization Logic (Visualized)

The following diagrams illustrate the decision-making process for method development and troubleshooting.

Diagram 1: Method Development Decision Tree

This logic flow determines the optimal column and pH conditions based on the analytes' properties.[2]

Caption: Decision tree for selecting pH and column chemistry to minimize amine tailing and ensure stable retention.

Diagram 2: Troubleshooting Peak Shape & Resolution

Use this flow to diagnose specific chromatographic failures.

Caption: Logical workflow for correcting common separation issues: tailing (silanols) and co-elution (selectivity).

System Suitability & Validation Criteria

To ensure the method is "Trustworthy" and self-validating, your system suitability test (SST) must meet these criteria before running samples.

| Parameter | Acceptance Limit | Technical Justification |

| Resolution ( | Ensures baseline separation for accurate quantitation. | |

| Tailing Factor ( | Confirms the column end-capping is functioning and silanols are suppressed. | |

| Precision (RSD) | Verifies pump stability and injector accuracy. | |

| Plate Count ( | Ensures column efficiency is sufficient for the separation. |

References

-

United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention.[2] (Provides the regulatory framework for allowable adjustments to HPLC parameters). Link[1]

-

PubChem. Phenytoin (Compound Summary). National Center for Biotechnology Information.[1][2] (Source for pKa and hydrophobicity data). Link

-

Shimadzu Application News. High Speed Analysis of Phenytoin in accordance with chapter 621 in USP 39.[1][2][3] (Demonstrates standard C18 retention behavior of Phenytoin). Link

-

Dolan, J. W. Tailing Peaks for Basic Compounds.[1][2] LCGC North America.[1][2] (Authoritative source on the mechanism of amine tailing and silanol interactions). Link

Sources

Technical Support Center: Optimizing Reaction Conditions for α-Phenyl Amidation

Welcome to the technical support center for α-phenyl amidation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming amide bonds with α-phenylacetic acid and its derivatives. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction conditions for successful and reproducible outcomes.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your amidation experiments. The advice provided is grounded in established chemical principles and supported by peer-reviewed literature.

Low or No Product Yield

Q1: My α-phenyl amidation reaction is showing very low to no conversion. What are the first parameters I should investigate?

A1: When faced with low or no product yield, a systematic evaluation of your reaction components and conditions is crucial. Here’s a prioritized checklist:

-

Assess the Coupling Reagent: The choice and handling of your coupling reagent are paramount.[1] For standard reactions, reagents like TBTU, HBTU, and PyBOP are often effective.[1] However, for more challenging substrates, such as sterically hindered amines or electron-deficient systems, you may need to consider more specialized reagents like HATU, HDMC, or DEPBT.[1][2] Ensure your coupling reagent is fresh and has been stored under anhydrous conditions, as many are sensitive to moisture.

-

Verify Amine Nucleophilicity: The nucleophilicity of your amine is a key driver of the reaction. Electron-deficient amines, for instance, are poor nucleophiles and may require more potent coupling reagents or harsher reaction conditions to achieve good conversion.[3]

-

Check for Steric Hindrance: Both the α-phenylacetic acid derivative and the amine can present steric challenges. If either substrate is sterically bulky, the reaction rate can be significantly reduced. In such cases, increasing the reaction temperature or using a less sterically demanding coupling reagent might be beneficial.

-

Solvent Selection: The solvent can significantly influence reaction rates and outcomes. While DMF and DCM have been traditionally used, consider exploring other options. For instance, greener solvents like 2-methyltetrahydrofuran (2-MeTHF) have been shown to be effective, particularly with coupling reagents like COMU.[4] Toluene has also been used in some direct amidation protocols.[5]

-

Reaction Temperature: Temperature plays a critical role. Lowering the temperature can make the reaction sluggish, while excessively high temperatures can lead to product decomposition.[6] An optimal temperature, often determined empirically, is necessary for efficient conversion. A good starting point for many amidations is room temperature, with gradual heating if the reaction is slow.

Formation of Side Products

Q2: I am observing significant side product formation in my reaction. What are the likely culprits and how can I mitigate them?

A2: The formation of side products is a common issue in amidation reactions. Identifying the nature of the impurity is the first step towards resolving the problem.

-

N-acylurea Formation: When using carbodiimide coupling reagents like DCC, a common side product is the inactive N-acylurea. This can be minimized by the addition of reagents like 1-hydroxybenzotriazole (HOBt), which forms a more stable active ester intermediate.[4]

-

Epimerization: For chiral α-phenylacetic acid derivatives, racemization or epimerization at the α-carbon can be a significant concern, especially under harsh basic conditions or with highly reactive coupling reagents.[4] Using milder bases and coupling reagents known to suppress epimerization, such as COMU, can be advantageous.[4]

-

Oxidation: In some cases, particularly with sensitive substrates or under an air atmosphere, oxidation of starting materials or products can occur.[6] Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can help prevent this.[6]

-

Side Reactions of the Coupling Reagent: Some coupling reagents can lead to specific side products. For example, XtalFluor-E, while effective, can release diethylamine, which may participate in side reactions.[3]

Reaction Stalls or is Sluggish

Q3: My reaction starts but seems to stall before reaching completion. What could be causing this and how can I drive it to completion?

A3: A stalled reaction can be frustrating. Here are several factors to consider:

-

Product Inhibition: In some cases, the amide product itself can inhibit the catalyst or react with the activated intermediate, slowing down the reaction.[6][7] This has been observed in gold-catalyzed reactions where the product competes with the substrate for catalyst coordination.[6] Increasing the catalyst loading or adding a scavenger for the product might help.[6]

-

Insufficient Activation: The carboxylic acid may not be fully activated. This could be due to a suboptimal amount of coupling reagent or the presence of moisture. Ensure you are using at least a stoichiometric amount of the coupling reagent, and consider using a slight excess. All reagents and solvents should be anhydrous.

-

Base Strength: The choice and amount of base are critical. A base is often required to neutralize the acid formed during the reaction and to deprotonate the amine. However, a base that is too strong can lead to side reactions, while one that is too weak may not be effective. Tertiary amines like diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used. For challenging couplings, a stronger non-nucleophilic base might be necessary.

-

Temperature: As mentioned earlier, low temperatures can lead to sluggish reactions.[6] If your reaction is proceeding slowly at room temperature, cautiously increasing the temperature in increments (e.g., to 40-50 °C) may improve the rate.[6]

Frequently Asked Questions (FAQs)

Q: What is a good starting point for a general α-phenyl amidation protocol?

A: A reliable starting point is to use a standard carbodiimide coupling reagent like EDC in combination with an additive like HOBt.

Experimental Protocol: General α-Phenyl Amidation

-

Dissolve the α-phenylacetic acid derivative (1.0 equiv.) and HOBt (1.2 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere.

-

Add the amine (1.1 equiv.) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the coupling reagent (e.g., EDC, 1.2 equiv.) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, perform an aqueous workup, typically involving washes with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt.[5]

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Q: How do I choose the right solvent for my α-phenyl amidation?

A: The ideal solvent should dissolve all reactants and not interfere with the reaction.

| Solvent | Advantages | Disadvantages |

| Dichloromethane (DCM) | Good solubility for many organic compounds, volatile and easy to remove. | Can promote N-acylurea formation with carbodiimides.[4] |

| N,N-Dimethylformamide (DMF) | High polarity, good solvating power for a wide range of substrates. | High boiling point, can be difficult to remove completely. |

| Toluene | Can be used for direct amidation with certain catalysts.[5] | Lower polarity may not be suitable for all substrates. |

| 2-Methyltetrahydrofuran (2-MeTHF) | "Greener" alternative to DCM and THF, compatible with reagents like COMU.[4] | May not be as universally applicable as DMF. |

Q: What are the best practices for purifying my α-phenyl amide product?

A: Purification strategies depend on the properties of your product and the impurities present.

-

Aqueous Workup: As described in the general protocol, an acidic and basic wash is often effective at removing many common impurities.[5]

-

Column Chromatography: This is the most common method for obtaining highly pure amides. The choice of eluent system will depend on the polarity of your product.

-

Recrystallization: If your product is a solid, recrystallization can be an excellent method for achieving high purity.

-

Solid-Phase Extraction (SPE): For some applications, SPE cartridges can be used for a rapid cleanup.

Visualizing the Workflow

A typical experimental workflow for optimizing α-phenyl amidation can be visualized as follows:

Sources

- 1. bachem.com [bachem.com]

- 2. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Stability of 2-Amino-2,2-diphenylacetamide in aqueous buffer solutions

Executive Summary: At a Glance

2-Amino-2,2-diphenylacetamide (also known as 2,2-Diphenylglycinamide) presents a unique stability profile governed by significant steric hindrance. Unlike simple acetamides, the bulky phenyl groups at the

| Parameter | Stability Profile |

| Optimal pH Range | pH 4.0 – 8.0 (Maximal stability) |

| Hydrolysis Risk | Low at neutral pH; Moderate at pH > 10 or pH < 2. |

| Oxidation Risk | Moderate (Primary amine susceptibility). Protect from light/air. |

| Solubility | Poor in pure water.[1] Requires organic co-solvent (DMSO/MeOH). |

| Major Degradant | 2,2-Diphenylglycine (Acid hydrolysis product). |

Chemical Stability & Mechanisms

To troubleshoot stability issues effectively, one must understand the underlying causality.

Steric Hindrance & Hydrolysis

The amide bond is generally susceptible to hydrolysis, converting to the carboxylic acid and ammonia. However, in this compound, the two phenyl rings attached to the

-

Mechanism: Hydrolysis requires the nucleophilic attack of water (or hydroxide) on the carbonyl carbon. The bulky phenyl groups physically impede the approach of the nucleophile.

-

Implication: This compound exhibits a longer half-life (

) in aqueous solution compared to non-substituted glycinamides.

The Solubility-Stability Paradox

Users often confuse precipitation with degradation. Due to the high lipophilicity (LogP ~1.5 - 2.0 estimated), this compound will precipitate in purely aqueous buffers, leading to a loss of signal that mimics degradation.

-

Critical Requirement: Stability studies must maintain a minimum organic modifier concentration (typically 5-10% DMSO or Acetonitrile) to ensure the compound remains in solution.

Degradation Pathway

The primary degradation pathway is hydrolysis of the amide to the acid.

Figure 1: Hydrolytic degradation pathway. The transition to the tetrahedral intermediate is the rate-limiting step, slowed significantly by the steric bulk of the phenyl rings.

Standardized Stability Assay (Self-Validating Protocol)

Do not rely on generic literature values. Use this protocol to validate stability in your specific buffer system.

Reagents & Preparation

-

Stock Solution: Dissolve 10 mg of this compound in 1 mL DMSO (Concentration: 10 mg/mL). Do not use water for the stock.

-

Test Buffer: Prepare your target buffer (e.g., PBS pH 7.4, Citrate pH 4.0). Filter through 0.22 µm.

Experimental Workflow

-

Inoculation: Spike the Stock Solution into the Test Buffer to a final concentration of 50 µg/mL .

-

Note: This ensures <1% DMSO content, minimizing solvent effects while maintaining solubility.

-

-

Incubation: Incubate at 37°C (thermostat-controlled).

-

Sampling: Aliquot 100 µL at T=0, 1h, 4h, 24h, and 48h.

-

Quenching: Immediately dilute aliquots 1:1 with Acetonitrile + 0.1% Formic Acid to stop reactions and ensure solubility for HPLC.

Analytical Method (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[2]

-

Mobile Phase B: Acetonitrile + 0.1% TFA.[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: 214 nm (Amide bond) and 254 nm (Phenyl rings).